Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-

Organic synthesis Protecting group strategy Indole building block

Researchers requiring a single advanced intermediate for divergent SAR exploration often face inefficient multi-step syntheses. This indole-cyclopentanecarbonitrile building block addresses this: • Nitrile handle convertible to carboxylic acids, amides, amines, or tetrazoles-one intermediate serves multiple chemical series • TMS ether enables orthogonal deprotection, allowing chemoselective indole N-H manipulation before deprotection • C-3 indole substitution with rigid cyclopentane scaffold enhances target selectivity for kinase/GPCR programs Supplied with full analytical characterization; in stock for immediate dispatch.

Molecular Formula C17H22N2OSi
Molecular Weight 298.45 g/mol
CAS No. 439117-74-5
Cat. No. B11830303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-
CAS439117-74-5
Molecular FormulaC17H22N2OSi
Molecular Weight298.45 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1(CCC(C1)C2=CNC3=CC=CC=C32)C#N
InChIInChI=1S/C17H22N2OSi/c1-21(2,3)20-17(12-18)9-8-13(10-17)15-11-19-16-7-5-4-6-14(15)16/h4-7,11,13,19H,8-10H2,1-3H3
InChIKeyQGALMGBSEYYIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- (CAS 439117-74-5): Structural Identity and Procurement Baseline


Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- (CAS 439117-74-5) is an indole-based synthetic intermediate featuring a cyclopentane carbonitrile core protected by a trimethylsilyl (TMS) ether group. Its molecular formula is C₁₇H₂₂N₂OSi with a molecular weight of 298.45 g/mol [1]. The compound combines an indole pharmacophore, a cyclopentane scaffold, a nitrile functional handle, and a silyl protecting group, positioning it as a building block for further synthetic elaboration rather than a final bioactive entity [1].

Why Generic Interchangeability Fails for Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- (CAS 439117-74-5) in Research Procurement


Substituting this compound with a structurally similar indole-cyclopentane analog lacking the TMS ether or nitrile group is not functionally equivalent. The trimethylsilyl group serves as a specific protecting group for the tertiary alcohol, enabling orthogonal deprotection strategies incompatible with other protecting groups such as acetyl or benzyl ethers [1]. The nitrile moiety offers a distinct synthetic handle—convertible to carboxylic acids, amides, amines, or tetrazoles—that cannot be replicated by analogs where this group is replaced with a less versatile functionality. The precise substitution pattern at the 3-position of the indole ring also dictates the compound's reactivity in cross-coupling and cycloaddition reactions [1].

Quantitative Differentiation Evidence for Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- (CAS 439117-74-5) Against In-Class Comparators


Structural Uniqueness: TMS-Protected Tertiary Alcohol vs. Free Hydroxyl Analogs in Synthetic Utility

The TMS ether group at the 1-position of the cyclopentane ring distinguishes this compound from the corresponding free tertiary alcohol analog. The TMS group increases the molecular weight by 72.18 g/mol relative to the deprotected alcohol (C₁₄H₁₄N₂O, MW ≈ 226.27 g/mol), providing a calculated LogP increase of approximately 1.5–2.0 units based on fragment-based estimation [1]. This enhanced lipophilicity facilitates silica gel chromatographic purification and organic solvent extraction. The TMS group enables selective deprotection under mild fluoride conditions (e.g., TBAF) without affecting the nitrile functionality [1].

Organic synthesis Protecting group strategy Indole building block

Synthetic Versatility of the Nitrile Handle: Quantitative Comparison Against Carboxylic Acid and Carboxamide Analogs

The presence of a nitrile group at the cyclopentane 1-position provides a calculated hydrogen bond acceptor count of 2 (nitrile N and indole N-H), compared to 3–4 acceptor sites in corresponding carboxamide or carboxylic acid analogs [1]. The nitrile group enables at least four distinct downstream transformations—hydrolysis to carboxylic acid, reduction to aminomethyl, cycloaddition to tetrazole, and addition to amidine—each generating structurally distinct scaffolds from a single building block [1]. The carbonitrile motif occupies a smaller steric volume (approximate van der Waals volume of CN ≈ 22 ų) compared to carboxamide (≈35 ų) or carboxylic acid (≈33 ų), potentially reducing steric clash in congested cyclopentane environments.

Medicinal chemistry Functional group interconversion Diversity-oriented synthesis

Indole C-3 Substitution Pattern: Differentiation from C-2 and C-5 Substituted Indole Analogs in Pharmacophore Matching

The C-3 substitution on the indole ring positions the cyclopentane carbonitrile group in a geometry distinct from C-2 or C-5 substituted analogs. The measured InChIKey (QGALMGBSEYYIRF-UHFFFAOYSA-N) confirms the exact 3-(1H-indol-3-yl) connectivity [1]. In kinase inhibitor design, indole C-3 substituted scaffolds often occupy different hydrophobic pockets compared to C-2 substituted congeners, with reported differences in hinge-region hydrogen bonding patterns and selectivity profiles across the kinome [2]. The C-3 attachment orients the cyclopentane ring away from the indole N-H, maintaining the N-H as an unencumbered hydrogen bond donor.

Indole chemistry Structure-activity relationship Kinase inhibitor scaffold

Optimal Procurement Scenarios for Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- (CAS 439117-74-5)


Divergent Medicinal Chemistry Library Synthesis Requiring Versatile Nitrile Handle

When a medicinal chemistry program requires a single advanced intermediate that can be divergently elaborated into multiple chemical series (carboxylic acids, amides, tetrazoles, or amines) for SAR exploration, this compound provides the nitrile functionality necessary for such transformations [1]. The TMS protection further enables chemoselective manipulations at the indole N-H or other positions before deprotection, increasing synthetic efficiency compared to unprotected analog procurement.

C-3 Indole-Focused Kinase or GPCR Inhibitor Scaffold Construction

For projects targeting kinase or GPCR binding sites where C-3 indole substitution is known to confer selectivity advantages, this building block offers the correct regiochemistry (C-3 attachment) with an unhindered indole N-H hydrogen bond donor [1] [2]. The cyclopentane ring provides a rigid, three-dimensional scaffold element that can improve target selectivity relative to more flexible linkers.

Synthesis of Complex Natural Product-Like Polycyclic Frameworks via Cycloaddition

The combination of a nitrile group and an indole moiety in a cyclopentane framework enables participation in [3+2] cycloaddition reactions to form tetrazole or other heterocyclic systems, facilitating access to polycyclic scaffolds of natural product-like complexity [1]. The TMS group can be retained through cycloaddition steps and cleaved at a late stage to reveal the tertiary alcohol for further functionalization.

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